Ethyl 3-hydroxy-2-nitrobenzoate molecular weight and formula
Ethyl 3-hydroxy-2-nitrobenzoate molecular weight and formula
Molecular Characterization, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary
Ethyl 3-hydroxy-2-nitrobenzoate (CAS: 81914-58-1) is a specialized aromatic intermediate characterized by a dense 1,2,3-substitution pattern on the benzene ring.[1] Its structural core—combining a phenolic hydroxyl group, a nitro group, and an ethyl ester—makes it a critical scaffold for the synthesis of 3-hydroxyanthranilic acid derivatives , which are privileged pharmacophores in the development of enzyme inhibitors (e.g., kynurenine pathway modulators) and metal-chelating drugs.
This guide provides a validated physicochemical profile, a step-by-step synthetic workflow derived from 3-chloro-2-nitrobenzoic acid, and a structural analysis of its utility in drug discovery.
Part 1: Physicochemical Profile[5][6]
The following data establishes the baseline identity of the compound. Researchers should verify these parameters using HPLC and NMR upon acquisition or synthesis.
| Parameter | Technical Specification |
| Chemical Name | Ethyl 3-hydroxy-2-nitrobenzoate |
| CAS Registry Number | 81914-58-1 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Exact Mass | 211.0481 |
| Physical State | Solid (typically yellow to orange crystalline powder) |
| Solubility | Soluble in Ethyl Acetate, DCM, DMSO; Sparingly soluble in water |
| pKa (Predicted) | ~6.5 (Phenolic OH) |
| Key Isomer Note | Distinct from Ethyl 4-hydroxy-3-nitrobenzoate (CAS 717-01-1). The 2-nitro position creates significant steric strain. |
Part 2: Structural Analysis & Reactivity
The 1,2,3-substitution pattern imparts unique electronic properties to this molecule.
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Steric Crowding: The nitro group at position 2 is flanked by the ethyl ester (C1) and the hydroxyl group (C3). This forces the nitro group to twist out of the aromatic plane to relieve steric strain, altering its resonance contribution.
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Intramolecular Hydrogen Bonding: A strong hydrogen bond often forms between the phenolic proton (C3-OH) and the oxygen of the nitro group (C2-NO₂). This stabilizes the molecule but reduces the acidity of the phenol compared to non-hydrogen-bonded isomers.
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Reduction Potential: The nitro group is easily reduced to an amine, yielding Ethyl 3-hydroxy-2-aminobenzoate , a precursor to benzoxazoles and other heterocycles.
Figure 1: Structural logic of Ethyl 3-hydroxy-2-nitrobenzoate showing the interplay between functional groups.
Part 3: Synthetic Workflow
The synthesis typically proceeds from 3-chloro-2-nitrobenzoic acid via hydrolysis followed by esterification. Direct nitration of 3-hydroxybenzoic acid often yields the wrong isomer (4-nitro or 2-nitro mixtures), making the chloro-displacement route more regioselective.
Phase 1: Hydrolysis (Precursor Synthesis)
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Starting Material: 3-Chloro-2-nitrobenzoic acid (CAS 4771-47-5).
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Reagents: KOH (aq), Reflux.
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Mechanism: Nucleophilic Aromatic Substitution (SₙAr). The nitro group activates the ortho-chlorine for displacement by hydroxide.
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Product: 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6).[2][3][4]
Phase 2: Esterification (Target Synthesis)
This step converts the carboxylic acid to the ethyl ester while leaving the phenol and nitro groups intact.
Protocol:
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Dissolution: Dissolve 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous Ethanol (10-15 volumes).
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Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Caution: Exothermic reaction with HCl gas evolution.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Evaporate ethanol under reduced pressure. Dissolve residue in Ethyl Acetate. Wash with sat.[5] NaHCO₃ (to remove unreacted acid) and Brine.
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Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Figure 2: Synthetic pathway from commercially available chloro-nitro precursors.
Part 4: Applications in Drug Discovery
Ethyl 3-hydroxy-2-nitrobenzoate serves as a "masked" form of 3-hydroxyanthranilic acid , a metabolite in the kynurenine pathway.
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Benzoxazinone Scaffolds: Reduction of the nitro group (Fe/AcOH or H₂/Pd-C) leads to the amine, which can cyclize with the ester (or added electrophiles) to form benzoxazinones. These structures are potent pharmacophores in anticoagulants and antibiotics.
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Siderophore Mimics: The 2-amino-3-hydroxybenzoate motif (derived from this nitro compound) is a high-affinity chelator for Iron (Fe³⁺). It is used to synthesize siderophore-drug conjugates (Trojan horse antibiotics) that hijack bacterial iron transport systems.
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Eltrombopag Analogs: While Eltrombopag uses a biphenyl precursor, the 3-hydroxy-2-nitrobenzoate scaffold is used to synthesize analog libraries for Thrombopoietin (TPO) receptor agonism studies.
Part 5: Safety & Handling (MSDS Summary)
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Hazards: As a nitro-aromatic, the compound poses potential explosion risks if heated under confinement or subjected to shock. It is a Skin/Eye Irritant (H315, H319).[6][7]
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Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
ChemicalBook. (2025). Ethyl 3-hydroxy-2-nitrobenzoate Properties and CAS 81914-58-1. Retrieved from [2]
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Sigma-Aldrich. (2025). 3-Hydroxy-2-nitrobenzoic acid (Precursor) Safety Data Sheet. Retrieved from
-
PubChem. (2025).[6] Compound Summary: 3-Hydroxy-2-nitrobenzoic acid.[2][3][7][8][9][10] National Library of Medicine. Retrieved from
-
Ambeed. (2025). Methyl 3-hydroxy-2-nitrobenzoate (Analog) Synthesis Data. Retrieved from [10]
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